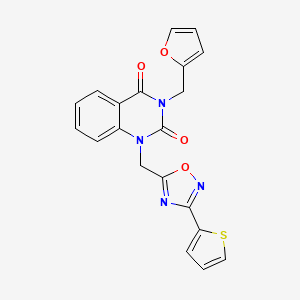
3-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14N4O4S and its molecular weight is 406.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple heterocyclic systems. Its structure suggests potential biological activities owing to the presence of quinazoline and oxadiazole moieties, which are known for their pharmacological significance.
Chemical Structure
The compound can be represented as follows:
This structure includes a quinazoline core along with furan and thiophene substituents, which may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Studies on related quinazoline derivatives have reported IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Properties
The incorporation of oxadiazole and thiophene rings has been linked to enhanced antimicrobial activity. For example, derivatives of oxadiazole have demonstrated effectiveness against both bacterial and fungal strains. In vitro studies have shown that compounds with similar structural features can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at concentrations below 100 µg/mL .
Antioxidant Activity
Compounds containing furan and thiophene groups have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Research has indicated that certain derivatives can reduce lipid peroxidation significantly, suggesting a potential protective role against cellular damage .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could interact with receptors that play roles in cell signaling pathways, particularly those related to growth factors or inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or disrupt its replication processes, leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activities of quinazoline derivatives:
- Study on Anticancer Activity : A derivative similar to the target compound was tested against various cancer lines (MCF7, A549) showing promising results with IC50 values ranging from 5 to 15 µM .
- Antimicrobial Evaluation : Another study evaluated a series of oxadiazole derivatives against E. coli and C. albicans, reporting minimum inhibitory concentrations (MICs) as low as 25 µg/mL .
- Antioxidant Testing : A recent analysis demonstrated that a furan-containing compound significantly inhibited lipid peroxidation at concentrations of 0.5 mM, showcasing its potential as an antioxidant agent .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | Biological Effect | IC50/MIC (µg/mL) |
|---|---|---|---|
| Anticancer | Quinazoline Derivative | Inhibition of cell proliferation | 5 - 15 |
| Antimicrobial | Oxadiazole Derivative | Growth inhibition of pathogens | 25 |
| Antioxidant | Furan Compound | Lipid peroxidation inhibition | 0.5 |
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-19-14-6-1-2-7-15(14)23(20(26)24(19)11-13-5-3-9-27-13)12-17-21-18(22-28-17)16-8-4-10-29-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEBKMHDCVIAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CS4)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














